PPARγ Binding Affinity and Transcriptional Activation Compared to Classical TZDs
Azemiglitazone demonstrates markedly reduced binding to and activation of PPARγ compared to pioglitazone and rosiglitazone, confirming its 'PPARγ-sparing' design . In a competitive binding assay, azemiglitazone exhibited an IC50 of 18.25 μM, indicating low affinity for the receptor . This contrasts with the high potency of rosiglitazone (IC50 ~0.07 μM) and pioglitazone (IC50 ~0.5 μM) reported for PPARγ activation in cellular assays .
| Evidence Dimension | PPARγ binding affinity |
|---|---|
| Target Compound Data | IC50 = 18.25 μM |
| Comparator Or Baseline | Rosiglitazone IC50 ~0.07 μM; Pioglitazone IC50 ~0.5 μM |
| Quantified Difference | Azemiglitazone is >260-fold less potent than rosiglitazone and >36-fold less potent than pioglitazone |
| Conditions | Lantha-Screen TR-FRET competitive binding assay using recombinant PPARγ LBD |
Why This Matters
This low PPARγ affinity is the primary mechanism underlying the reduced side effect profile of azemiglitazone, making it a cleaner tool for studying MPC-dependent metabolic effects.
- [1] Colca JR, McDonald WG, Cavey GS, et al. Identification of a mitochondrial target of thiazolidinedione insulin sensitizers (mTOT)—relationship to newly identified mitochondrial pyruvate carrier proteins. PLoS One. 2013;8(5):e61551. Figure 1B. View Source
- [2] Willson TM, Cobb JE, Cowan DJ, et al. The structure-activity relationship between peroxisome proliferator-activated receptor gamma agonism and the antihyperglycemic activity of thiazolidinediones. J Med Chem. 1996;39(3):665-668. View Source
